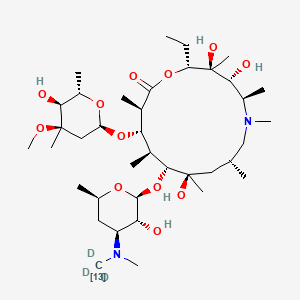

Azithromycin-13C-d3

Description

Rationale for the Synthesis and Application of Azithromycin-13C-d3

The synthesis of this compound is driven by the need for a reliable internal standard in the quantitative analysis of azithromycin (B1666446) in biological samples. caymanchem.combiomol.comlabclinics.com In bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known quantity to samples undergoing analysis. nih.gov It helps to correct for any loss of the analyte during sample preparation and for variations in the instrument's response.

An ideal internal standard should be chemically and physically very similar to the analyte it is meant to track. Isotopically labeled versions of the drug itself, such as this compound, are considered the gold standard for this purpose. Because its chemical properties are nearly identical to unlabeled azithromycin, it behaves similarly during extraction, chromatography, and ionization. vulcanchem.com However, due to its higher mass, it can be separately detected by the mass spectrometer, allowing for highly accurate and precise quantification of the unlabeled azithromycin in the sample. nih.govvulcanchem.com

The specific labeling with one carbon-13 and three deuterium (B1214612) atoms provides a 4 Dalton mass difference from the parent drug, which is sufficient for clear differentiation in mass spectrometry analysis. vulcanchem.com

Overview of Research Utility and Scope of Investigation

The primary application of this compound is as an internal standard for the quantification of azithromycin in various biological matrices, such as plasma and white blood cells, using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.comlabclinics.comclearsynth.com Its use is critical in pharmacokinetic studies, which examine how an organism affects a drug. nih.gov

For instance, research has utilized this compound to develop and validate sensitive LC-MS/MS methods for measuring azithromycin concentrations in the white blood cells of pediatric patients, where sample volumes are often limited. nih.gov Such studies are essential for understanding the drug's disposition in specific patient populations and for informing appropriate dosing regimens. The use of a stable isotope-labeled internal standard like this compound ensures the reliability and accuracy of the data obtained from these critical investigations. nih.gov It is also suitable for use in analytical method development, method validation, and quality control applications for generic drug applications. clearsynth.comsynzeal.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₇[¹³C]H₆₉D₃N₂O₁₂ caymanchem.com |

| Molecular Weight | 753.0 g/mol caymanchem.comnih.gov |

| Appearance | White to Off-White Solid cymitquimica.com |

| Purity | ≥99% deuterated forms (d₁-d₃) caymanchem.combiomol.com |

| Solubility | Soluble in Chloroform caymanchem.combiomol.com |

| CAS Number | 2750534-82-6 caymanchem.com |

Structure

2D Structure

Properties

Molecular Formula |

C38H72N2O12 |

|---|---|

Molecular Weight |

753.0 g/mol |

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |

InChI |

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11+1D3 |

InChI Key |

MQTOSJVFKKJCRP-OZSFILQVSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]2(C)O)C)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |

Origin of Product |

United States |

Synthesis and Isotopic Incorporation Strategies of Azithromycin 13c D3

Principles of Carbon-13 and Deuterium (B1214612) Labeling in Complex Macrolides

The use of stable, non-radioactive isotopes like Carbon-13 and Deuterium has become a cornerstone in the study of complex molecules such as macrolide antibiotics. medchemexpress.com The fundamental principle is to replace an atom with its heavier, stable isotope. This substitution creates a molecule with a higher molecular weight but with nearly identical chemical reactivity and physical behavior to the unlabeled compound. googleapis.com

In the context of complex macrolides like azithromycin (B1666446), isotopic labeling serves several key purposes:

Tracers for Quantification: Labeled macrolides are extensively used as internal standards in quantitative bioanalysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net Since the labeled standard co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, it can correct for variations in sample preparation and instrument response, leading to highly accurate measurements. vulcanchem.com

Metabolic and Pharmacokinetic Studies: Stable isotopes act as tracers to follow the absorption, distribution, metabolism, and excretion (ADME) of a drug. medchemexpress.com Deuteration, in particular, has gained attention for its potential to influence the metabolic profiles of drugs, sometimes leading to altered pharmacokinetic properties. medchemexpress.commedchemexpress.com

Structural Analysis: In nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling is invaluable for studying large biomolecules. For complex structures like macrolides, uniform or selective ¹³C labeling, often combined with deuteration, helps to resolve signal overlap and enhance spectral sensitivity, facilitating detailed structural elucidation. rsc.org Deuteration reduces the number of proton-proton relaxation pathways, leading to sharper NMR signals for the remaining protons.

The choice of ¹³C and deuterium is strategic. Carbon-13 is a naturally occurring stable isotope of carbon, and its incorporation can be tracked using mass spectrometry or ¹³C-NMR. nih.govnih.gov Deuterium, a stable isotope of hydrogen, is used to introduce a mass change and can be placed at sites not prone to chemical exchange. googleapis.com The combined labeling with both ¹³C and deuterium creates a significant mass shift (in this case, +4 Da), which moves the internal standard's signal away from any potential interference from naturally occurring isotopes of the unlabeled analyte. vulcanchem.com

Targeted Isotopic Positions within the Azithromycin Structure for Labeling

The labeling of azithromycin to create Azithromycin-13C-d3 is not random. The isotopes are placed at specific, chemically stable positions within the molecule to ensure the label is not lost during biological or chemical processes. The structure of azithromycin, an azalide, features a 15-membered macrocyclic lactone ring to which two sugar moieties are attached: a desosamine (B1220255) sugar and a cladinose (B132029) sugar. nih.govdrugbank.com

For this compound, the isotopic labels are strategically incorporated into the methyl groups of the desosamine sugar moiety. vulcanchem.com This specific placement ensures that the core macrocyclic structure and its physicochemical properties are preserved. vulcanchem.com

The precise location for the isotopic substitution in this compound is the N-dimethylamino group on the desosamine sugar. vulcanchem.comnih.gov One of the two methyl groups attached to the nitrogen atom is replaced with a ¹³C-labeled, trideuterated methyl group (-¹³CD₃).

This targeted placement offers distinct advantages:

Chemical Stability: The C-N bond of the methylamino group is robust, preventing the loss of the isotopic label.

Synthetic Accessibility: The final step in the synthesis of azithromycin from its precursor, 9-deoxo-9a-aza-9a-homoerythromycin, is a reductive N-methylation, which provides a direct route for introducing the labeled methyl group. googleapis.com

The table below summarizes the key properties of the parent compound and its isotopically labeled form.

| Property | Azithromycin | This compound |

| Molecular Formula | C₃₈H₇₂N₂O₁₂ | ¹³CC₃₇D₃H₆₉N₂O₁₂ |

| Molecular Weight ( g/mol ) | 748.98 | 753.00 |

| Isotopic Label Position | N/A | N-methyl group of the desosamine sugar |

| Isotopic Purity | N/A | ≥99% ¹³C; ≥98% D |

Data sourced from available chemical supplier information. vulcanchem.com

Methodologies for Isotopic Synthesis (General Principles of Derivatization and Labeling)

The synthesis of isotopically labeled complex molecules like this compound relies on established principles of organic synthesis, often incorporating the isotopic label at a late stage to maximize efficiency. The general synthesis of azithromycin itself is a multi-step process that starts from the naturally occurring macrolide antibiotic erythromycin (B1671065) A. googleapis.com

The key transformation involves a Beckmann rearrangement of erythromycin A oxime to expand the 14-membered ring to a 15-membered lactam, followed by reduction of the amide to a cyclic amine (9-deoxo-9a-aza-9a-homoerythromycin A). googleapis.comgoogle.com The final step is the reductive N-methylation of this secondary amine and the primary amine on the desosamine sugar. googleapis.com

To produce this compound, this final step is modified by using an isotopically labeled reagent. The synthesis can be achieved through several methods, with the most common approach involving the use of isotope-labeled precursors. smolecule.com

A primary method for the synthesis of this compound involves reductive amination using labeled formaldehyde (B43269) and a reducing agent, or more directly, using a labeled methylating agent. One described method involves microbial biotransformation where cultures are supplemented with ¹³C-enriched methylamine-d₃ precursors. vulcanchem.com A more common chemical synthesis approach involves the reductive methylation of the precursor amine using ¹³C-d₃-methyl iodide or a similar labeled methylating agent in the final step. This ensures site-specific labeling with high isotopic purity. vulcanchem.com The reaction is carefully controlled to ensure the desired level of methylation and to preserve the integrity of the complex macrolide structure. Following the reaction, purification is typically achieved through crystallization. vulcanchem.com

Advanced Analytical Methodologies Employing Azithromycin 13c D3

Role as an Internal Standard in Quantitative Bioanalysis

Azithromycin-13C-d3 is designated for use as an internal standard for the quantification of the macrolide antibiotic azithromycin (B1666446) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.comlabscoop.comlabclinics.com This stable isotope-labeled version of azithromycin is crucial for enhancing the precision and accuracy of analytical measurements. musechem.com

Isotope Dilution Mass Spectrometry (IDMS) Principles and Advantages

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of elements and molecules in a sample. ontosight.ai The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a "spike," to the sample. ontosight.aiontosight.ai This alters the natural isotopic abundance of the analyte. core.ac.uk By measuring the resulting isotope ratio using a mass spectrometer, the concentration of the original analyte can be determined with high precision. ontosight.aiontosight.ai

A significant advantage of IDMS is that it does not require quantitative recovery of the analyte after the spike has been equilibrated with the sample. up.ac.zaepa.gov Any sample loss during the preparation and analysis will affect both the native and the labeled analyte equally, thus preserving the all-important isotope ratio. epa.gov This makes IDMS a definitive measurement method, with results traceable to the International System of Units (SI). ontosight.aiup.ac.za The technique is particularly valuable for analyzing complex matrices, such as those found in biological and environmental samples, where analyte concentrations can be very low. ontosight.ai

Superiority of Stable Isotope Labeled Internal Standards (SIL-IS) in Research

The use of Stable Isotope Labeled Internal Standards (SIL-IS), such as this compound, is considered the gold standard in quantitative mass spectrometry. crimsonpublishers.comcrimsonpublishers.com These standards have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during sample extraction, chromatography, and ionization. annlabmed.organnlabmed.org

A major challenge in quantitative LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. researchgate.netchromatographyonline.com This can significantly impact the accuracy and reproducibility of the results. researchgate.net SIL-IS are the most effective tools for correcting these matrix effects. crimsonpublishers.comresearchgate.netmdpi.com Since the SIL-IS and the analyte co-elute and have nearly identical ionization efficiencies, any suppression or enhancement will affect both compounds to the same degree. annlabmed.orgnih.gov This means that while the absolute signal intensity may vary, the ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification. annlabmed.organnlabmed.orgnih.gov

The use of SIL-IS significantly improves the accuracy and precision of quantitative assays. musechem.comannlabmed.orgnih.gov By compensating for variations in sample preparation, injection volume, and instrument response, SIL-IS ensure that the analytical data is both reliable and reproducible. musechem.comcrimsonpublishers.com Research has shown that methods employing SIL-IS exhibit lower coefficients of variation and greater accuracy compared to those using structural analogs as internal standards. crimsonpublishers.com This is crucial for method validation and quality control, where SIL-IS serve as benchmarks to evaluate the performance of analytical procedures. musechem.com The improved sensitivity and accuracy provided by SIL-IS are essential for trace analysis and for obtaining reliable data in fields such as pharmaceutical research and metabolomics. musechem.com

Correction for Matrix Effects and Ion Suppression/Enhancement

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

This compound is specifically intended for use as an internal standard in the quantification of azithromycin by LC-MS. caymanchem.combiomol.comlabscoop.comlabclinics.com LC-MS/MS is a highly sensitive and selective analytical technique widely used for the determination of drugs and their metabolites in biological matrices. ijpsnonline.com

Development and Optimization of Quantitative Analytical Methods for Azithromycin

Numerous LC-MS/MS methods have been developed and validated for the quantitative analysis of azithromycin in various biological samples, including human plasma, tears, and white blood cells. ingentaconnect.comresearchgate.netnih.gov These methods are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. researchgate.netresearchgate.netnih.gov

In the development of these methods, the use of a stable isotope-labeled internal standard like Azithromycin-d3 (B562961) or this compound is a common and recommended practice. ingentaconnect.comnih.govnih.govnih.gov For instance, a rapid and sensitive LC-MS/MS method for quantifying azithromycin in human tears utilized azithromycin-d3 as the internal standard. ingentaconnect.com The method involved monitoring the ion transitions of m/z 749.6→591.6 for azithromycin and 752.4→594.4 for azithromycin-d3. ingentaconnect.com This approach demonstrated excellent linearity, precision, and accuracy, satisfying validation criteria. ingentaconnect.com

The optimization of LC-MS/MS methods for azithromycin involves several key steps, including the selection of appropriate chromatographic columns, mobile phases, and mass spectrometric conditions. nih.govlshtm.ac.uk The goal is to achieve good chromatographic separation, minimize matrix effects, and maximize sensitivity. lshtm.ac.uk The use of a SIL-IS like this compound is integral to this process, as it helps to ensure the robustness and reliability of the final validated method. nih.gov

Table 1: Example LC-MS/MS Method Parameters for Azithromycin Quantification

| Parameter | Condition | Reference |

| Analyte | Azithromycin | ingentaconnect.com |

| Internal Standard | Azithromycin-d3 | ingentaconnect.com |

| Chromatographic Column | Waters AtlantisTM dC18 (2.1 mm × 30 mm, 3 μm) | ingentaconnect.com |

| Mobile Phase | Gradient elution with 0.1% (v/v) formic acid in methanol-water (1:9) and methanol-acetonitrile (9:1) | ingentaconnect.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | ingentaconnect.com |

| MS Detection | Multiple Reaction Monitoring (MRM) | ingentaconnect.com |

| Ion Transitions | Azithromycin: m/z 749.6→591.6; Azithromycin-d3: m/z 752.4→594.4 | ingentaconnect.com |

| Linearity Range | 5-1000 ng/mL | ingentaconnect.com |

| Intra- & Inter-batch Precision (RSD) | <10% | ingentaconnect.com |

| Accuracy (RE) | within ±15% | ingentaconnect.com |

Table 2: Comparison of Azithromycin Quantification Methods

| Method | Internal Standard | Matrix | LLOQ | Key Finding | Reference |

| LC-MS/MS | Azithromycin-d3 | Human Tears | 5 ng/mL | Successfully applied to an ocular pharmacokinetic study. | ingentaconnect.com |

| LC-MS/MS | Azithromycin-d3-(13)C | White Blood Cells | 0.5 ng/sample | Suitable for small sample volumes, including in pediatric patients. | nih.gov |

| LC-MS/MS | Clarithromycin | Human Plasma | 2 ng/mL | Applied to a bioequivalence study of two azithromycin formulations. | researchgate.net |

| HPLC-MS-MS | Roxithromycin | Human Plasma | 2.55 ng/mL | High-throughput method for pharmacokinetic studies. | researchgate.netresearchgate.net |

Chromatographic Conditions and Separation Techniques

Effective chromatographic separation is fundamental to a robust bioanalytical method. For the analysis of azithromycin and its internal standard, this compound, reversed-phase liquid chromatography is the predominant technique.

Column Selection: A variety of C18 columns are successfully employed. Examples include Waters Atlantis™ dC18 (2.1 mm × 30 mm, 3 μm), Symmetry C18 (50 × 2.1 mm, 3.5 μm), and ACQUITY UPLC BEH C18 (2.1 × 100 mm; 1.7 µm) columns. ingentaconnect.comresearchgate.netnih.gov The choice of column depends on the specific requirements of the assay, such as desired run time and resolution.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, often with additives to improve peak shape and ionization efficiency. Gradient elution is commonly used to achieve optimal separation.

One established method utilizes a gradient of mobile phase A (0.1% acetic acid and 3 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (0.1% acetic acid and 3 mM ammonium acetate in a solution of acetonitrile (B52724), methanol, and water, 47.5/47.5/5, V/V/V). researchgate.netnih.gov Another approach employs a gradient with 0.1% (v/v) formic acid in methanol-water (1:9) and methanol-acetonitrile (9:1). ingentaconnect.com A simpler mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is also effective. nih.gov

Flow Rate and Run Time: Flow rates are typically in the range of 0.2 mL/min to 0.35 mL/min. researchgate.netnih.gov The total run time for each sample is kept short, often around 3.8 to 4.5 minutes, to ensure high throughput. ingentaconnect.comijsr.net Under these conditions, azithromycin and this compound elute at very close retention times, for instance, approximately 2.56 minutes and 2.55 minutes, respectively. ijsr.net

Interactive Data Table: Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Waters Atlantis™ dC18 (2.1 mm × 30 mm, 3 μm) ingentaconnect.com | Symmetry C18 (50×2.1mm, 3.5μm) researchgate.net | ACQUITY UPLC® BEH C18 (2.1 × 100 mm; 1.7 µm) nih.gov |

| Mobile Phase A | 0.1% (v/v) formic acid in methanol-water (1:9) ingentaconnect.com | Ammonium acetate-acetonitrile researchgate.net | 0.1% formic acid in water nih.gov |

| Mobile Phase B | Methanol-acetonitrile (9:1) ingentaconnect.com | Ammonium acetate-methanol researchgate.net | 0.1% formic acid in acetonitrile nih.gov |

| Flow Rate | Not Specified | 0.2 mL/min researchgate.net | 0.3 mL/min nih.gov |

| Run Time | 4.5 min ingentaconnect.com | Not Specified | 6.0 min nih.gov |

Mass Spectrometric Detection Modes

Tandem mass spectrometry (MS/MS) is the detection method of choice for quantifying azithromycin due to its high selectivity and sensitivity. Positive electrospray ionization (ESI) is universally used for this analysis.

Multiple Reaction Monitoring (MRM): The most common mode for quantification is Multiple Reaction Monitoring (MRM). This technique involves selecting a specific precursor ion for the analyte and its internal standard, fragmenting them in the collision cell, and then monitoring a specific product ion for each. This highly specific detection minimizes interference from other compounds in the matrix.

For azithromycin, the monitored precursor-to-product ion transition is typically m/z 749.6 → 591.5 or m/z 749.5 → 591.5. ingentaconnect.comresearchgate.netnih.gov For the internal standard, this compound, the corresponding transition is m/z 753.6 → 595.5 or m/z 752.4 → 594.4. ingentaconnect.comresearchgate.netnih.gov The slight mass difference is due to the incorporation of the stable isotopes.

This targeted approach ensures that only the ions of interest are detected, leading to a very low signal-to-noise ratio and thus high sensitivity. ingentaconnect.com

Method Validation in Bioanalytical Research

A rigorous validation process is essential to demonstrate that a bioanalytical method is reliable and reproducible for its intended purpose. This validation encompasses several key parameters.

Linearity and Calibration Range Assessment

The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Various studies have established wide linear ranges for azithromycin quantification. For instance, linear ranges of 5-1000 ng/mL, 0.5-500.0 ng·mL-1, and 5.05-3005.59 ng/mL have been successfully validated. ingentaconnect.comresearchgate.netijsr.net The correlation coefficient (r² or R²) for these calibration curves is consistently greater than 0.99, indicating a strong linear relationship. researchgate.netasm.org

Precision and Accuracy Evaluation (Intra-day and Inter-day Variability)

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy is the closeness of the mean test results to the true value. Both are assessed at different concentration levels (low, medium, and high quality control samples) within a single day (intra-day) and over several days (inter-day).

For methods employing this compound, the intra- and inter-day precision, expressed as the relative standard deviation (%RSD), is typically less than 15%. ingentaconnect.comresearchgate.net In many cases, it is even lower, ranging from 1.6% to 4.7%. nih.gov The accuracy, expressed as the relative error (%RE), is generally within ±15% of the nominal value. ingentaconnect.comresearchgate.net For example, one study reported accuracy ranging from 99.5% to 110.8%. researchgate.net

Interactive Data Table: Precision and Accuracy Data

| Study | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE or Range) |

|---|---|---|---|

| Study 1 ingentaconnect.com | <10% | <10% | Within ±15% |

| Study 2 researchgate.netnih.gov | <13.7% | <13.7% | 99.5% to 110.8% |

| Study 3 nih.gov | 1.6% to 4.7% | 1.6% to 4.7% | 95.3% to 101.1% |

Selectivity and Specificity Considerations

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. bioanalysis-zone.com Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. bioanalysis-zone.com

In the context of LC-MS/MS, the high selectivity is primarily achieved through the MRM detection mode. ingentaconnect.combioanalysis-zone.com The use of a stable isotope-labeled internal standard like this compound is crucial. Since it co-elutes with the analyte and has nearly identical chemical properties, it effectively compensates for any matrix effects or variations in extraction recovery, further enhancing the specificity of the method. vulcanchem.com The absence of interfering peaks at the retention times of azithromycin and this compound in blank matrix samples confirms the method's selectivity. ingentaconnect.com

Sensitivity and Lower Limit of Quantification (LLOQ) Determination

The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

For azithromycin assays using this compound, the LLOQ is typically in the low ng/mL range. Validated methods have reported LLOQs of 5 ng/mL, 2.0 ng/mL, and even as low as 0.5 ng/mL. ingentaconnect.comresearchgate.netresearchgate.net The signal-to-noise ratio at the LLOQ is generally required to be greater than 10, ensuring reliable quantification at low concentrations. ingentaconnect.com

Stability Studies of Labeled Compounds in Diverse Research Matrices

The reliability of quantitative bioanalytical methods heavily relies on the stability of the analyte and its isotopically labeled internal standard in the biological matrix under investigation. This compound, as an internal standard, is prized for its stability, which ensures accuracy in pharmacokinetic and bioequivalence studies. researchgate.net Its stability has been evaluated across various conditions and matrices, from simple solutions to complex biological and environmental samples.

When stored as a solid at -20°C, this compound demonstrates long-term stability of at least four years. caymanchem.com The stability of isotopically labeled azithromycin has also been confirmed in solution and within complex biological samples. For instance, studies on a closely related deuterated azithromycin internal standard (AZM-d5) in human plasma provide valuable insights. The stock solution of azithromycin (2 mg/mL in 50% methanol) proved stable for at least 23 hours at room temperature and for a minimum of 45 days when stored at -70°C. plos.org Furthermore, a combined working solution containing azithromycin and other compounds was found to be stable for at least 8 days at room temperature. plos.org

In the context of biological matrices, the stability of azithromycin is crucial for accurate measurements. Research has shown that azithromycin is stable in whole blood for at least 6 hours at room temperature, with less than a 15% difference compared to plasma samples separated promptly. plos.org This suggests an equal distribution and stability between blood cells and plasma. plos.org The utility of this compound as a stable internal standard is evident in its application for quantifying azithromycin in challenging matrices such as white blood cells (WBCs) isolated from small blood volumes, a method particularly useful in pediatric studies. nih.gov Its use has also been documented in environmental sample analysis, such as municipal biosolids, where it was detected in both pre- and post-treatment samples, indicating its persistence and stability through waste treatment processes. purdue.edu

The following tables summarize the stability findings for isotopically labeled azithromycin under various conditions.

Table 1: Stability of Azithromycin Stock Solutions

| Compound/Solution | Concentration & Solvent | Storage Temperature | Duration of Stability | Percent Difference from Control |

|---|---|---|---|---|

| Azithromycin Stock | 2 mg/mL in 50% MeOH | Room Temperature | At least 23 hours | -1.3% |

| Azithromycin Stock | 2 mg/mL in 50% MeOH | -70°C | At least 45 days | -0.1% |

Data derived from a study on Azithromycin and its deuterated internal standard. plos.org

Table 2: Stability of Azithromycin in Biological Matrices

| Matrix | Storage Condition | Duration of Stability | Finding |

|---|---|---|---|

| Human Whole Blood | Room Temperature | At least 6 hours | <15% difference compared to plasma |

| White Blood Cells (WBCs) | Methanol/buffer lysis | During sample processing | Reliable quantification achieved |

Data sourced from studies on azithromycin stability and its quantification using labeled standards. researchgate.netplos.orgnih.gov

Potential for Integration with Other Analytical Techniques (e.g., GC-MS)

This compound is explicitly designed for use as an internal standard for the quantification of azithromycin by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comlabclinics.com The strategic incorporation of one carbon-13 atom and three deuterium (B1214612) atoms creates a mass shift of 4 Da relative to the unlabeled compound, which is ideal for mass spectrometry-based detection, preventing signal overlap. vulcanchem.com

While LC-MS/MS is the most prominently documented technique for the analysis of azithromycin using its isotopically labeled standards, the potential for GC-MS integration is noteworthy. researchgate.netnih.govresearchgate.net The physicochemical properties of this compound, such as its solubility in chloroform, are compatible with sample preparation procedures for GC-MS analysis. caymanchem.com For GC-MS analysis, derivatization of the polar functional groups of azithromycin would likely be required to increase its volatility and thermal stability, a common practice for analyzing macrolide antibiotics by this method. The stable isotope label in this compound would be retained during such derivatization, allowing it to serve as an effective internal standard.

The primary advantage of using this compound in GC-MS or LC-MS is its ability to mimic the analytical behavior of the unlabeled azithromycin during extraction, derivatization (if applicable), and chromatographic separation. medchemexpress.commedchemexpress.com Because it co-elutes with the native compound, it effectively compensates for variations in sample preparation and instrument response, leading to high precision and accuracy. vulcanchem.com This integration is crucial for therapeutic drug monitoring, pharmacokinetic studies, and residue analysis in various complex matrices. medchemexpress.commedchemexpress.comnih.gov

Table 3: Mentioned Analytical Techniques for this compound

| Analytical Technique | Application | Purpose of this compound |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification in plasma, white blood cells, etc. | Internal Standard |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Intended for quantification of azithromycin | Internal Standard |

Information compiled from chemical supplier data and research articles. caymanchem.comlabclinics.comvulcanchem.com

Research Applications of Azithromycin 13c D3 in Pharmaceutical Sciences

Application in Pharmacokinetic Research Methodologies (excluding human clinical outcomes)

The primary application of Azithromycin-13C-d3 in pharmacokinetic research lies in its role as an internal standard for quantitative analysis. caymanchem.com Stable isotope-labeled standards are considered the gold standard in bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, as they closely mimic the analyte of interest during sample extraction and ionization, correcting for variability. researchgate.netroyalsocietypublishing.org

Quantitative Analysis in Pre-clinical and in vitro Biological Matrices (e.g., plasma, serum, white blood cells, tears)

This compound is extensively used as an internal standard for the accurate quantification of azithromycin (B1666446) in a variety of biological matrices during pre-clinical and in vitro studies. caymanchem.com The use of this isotopically labeled compound enhances the accuracy and sensitivity of analytical methods. sussex-research.com

Researchers have developed and validated numerous LC-MS/MS methods for determining azithromycin concentrations in matrices such as plasma, serum, white blood cells (WBCs), and tears. nih.govingentaconnect.comnih.gov For instance, a UHPLC-MS/MS method for quantifying azithromycin in pediatric plasma utilized this compound as the internal standard. nih.gov This method involved protein precipitation for sample preparation and gradient elution on a C18 column. nih.gov The precursor-to-product ion transitions of m/z 749.6 → m/z 591.5 for azithromycin and m/z 753.6 → m/z 595.5 for this compound were monitored in the multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This assay demonstrated excellent linearity, precision, and accuracy, with a calibration curve ranging from 0.5 to 500.0 ng/mL. nih.gov

Similarly, an LC-MS/MS method was developed to measure azithromycin in WBCs, a key site of the drug's accumulation. nih.govbioanalysis-zone.com This method, which is suitable for small blood volumes, also employed this compound as an internal standard and showed high linearity, accuracy, and precision. nih.gov In another study, a rapid and sensitive method for analyzing azithromycin in human tears used Azithromycin-d3 (B562961) as the internal standard, monitoring the ion transitions of m/z 749.6→591.6 for azithromycin and 752.4→594.4 for the internal standard. ingentaconnect.com This method was successfully applied to an ocular pharmacokinetic study. ingentaconnect.com

| Parameter | UHPLC-MS/MS in Pediatric Plasma nih.gov | LC-MS/MS in White Blood Cells nih.gov | LC-MS/MS in Human Tears ingentaconnect.com |

| Internal Standard | This compound | Azithromycin-d3-13C | Azithromycin-d3 |

| Matrix | Human Plasma (pediatric) | White Blood Cells | Human Tears |

| Sample Preparation | Protein Precipitation | WBC isolation and lysis | Extraction from Schirmer strips |

| Linear Range | 0.5 - 500.0 ng/mL | 0.5 - 200 ng/sample | 5 - 1000 ng/mL |

| Ion Transitions (Analyte) | m/z 749.6 → m/z 591.5 | Not Specified | m/z 749.6 → 591.6 |

| Ion Transitions (IS) | m/z 753.6 → m/z 595.5 | Not Specified | m/z 752.4 → 594.4 |

| Intra-day Precision (%RSD) | < 13.7% | 1.6 - 4.7% | < 10% |

| Inter-day Precision (%RSD) | < 13.7% | 1.6 - 4.7% | < 10% |

| Accuracy | 99.5 - 110.8% | 95.3 - 101.1% | within ±15% |

| Extraction Recovery | > 95% | Not Specified | Not Specified |

Methodological Support for Drug Distribution Studies in Research Models

The high tissue penetration of azithromycin is a hallmark of its pharmacokinetic profile. drugbank.comnih.gov this compound plays a supportive role in methodologies designed to investigate the distribution of azithromycin into various tissues and cellular compartments in research models. By providing a reliable internal standard, it ensures that the measurements of azithromycin concentrations in different tissues—such as lung, tonsil, and prostate—are accurate and reproducible. nih.gov Studies have shown that azithromycin concentrates extensively in tissues, particularly within phagocytic cells like macrophages and polymorphonuclear leukocytes, which is crucial for its therapeutic effect. drugbank.comnih.gov The ability to precisely quantify the drug in these compartments, facilitated by stable isotope-labeled standards, is essential for understanding its distribution patterns and residence time in target tissues.

Contributions to Drug Metabolism Research

Stable isotope labeling is a powerful technique in drug metabolism studies, allowing for the tracing and identification of metabolic products. medchemexpress.comclearsynth.com this compound, by virtue of its isotopic labels, serves as a valuable tracer for elucidating the metabolic fate of azithromycin.

Metabolic Profiling and Metabolite Identification Using Isotopic Tracers

The use of isotopically labeled compounds like this compound is instrumental in metabolic profiling and the identification of metabolites. medchemexpress.com While in vitro and in vivo studies to comprehensively assess the metabolism of azithromycin were not extensively performed initially, subsequent research has identified several metabolites. probes-drugs.org The distinct mass signature of this compound allows researchers to differentiate drug-related material from endogenous compounds in complex biological matrices, facilitating the detection of novel and previously uncharacterized metabolites. nih.gov For example, studies in animal models have identified various metabolites of azithromycin in bile and other tissues. The use of labeled azithromycin in such studies helps confirm the metabolic products by observing the corresponding mass shift in the detected ions.

Investigation of Metabolic Pathways and Flux Analysis

Isotopic tracers are essential for investigating metabolic pathways and conducting metabolic flux analysis. medchemexpress.com By administering this compound in in vitro or pre-clinical models, researchers can trace the flow of the carbon and deuterium (B1214612) labels through various biotransformation reactions. This allows for the mapping of metabolic routes, such as N-demethylation, and provides insights into the enzymes and pathways responsible for azithromycin's breakdown. While azithromycin is largely excreted unchanged, understanding its minor metabolic pathways is important for a complete characterization of its disposition. drugbank.com Techniques like stable isotope labeling by amino acids in cell culture (SILAC) coupled with mass spectrometry are emerging as powerful tools for studying metabolic profiles and can be applied to understand the metabolic consequences of drug treatment. nih.gov

Utility in Drug Discovery and Development Research Programs

The application of this compound extends to the broader drug discovery and development process. Stable isotope-labeled compounds are indispensable tools in this arena, enhancing the precision of bioanalytical methods used in pharmacokinetic and drug metabolism studies. sussex-research.com The incorporation of deuterium, in particular, has been explored for its potential to favorably alter the pharmacokinetic and metabolic profiles of drug candidates, a concept known as "deuterated drugs". medchemexpress.comacs.org While this compound is primarily used as an internal standard, its synthesis and use contribute to the body of knowledge surrounding isotopic labeling in drug development. This knowledge can inform the design of new chemical entities with improved metabolic stability and pharmacokinetic properties. The reliable data generated using this compound in pre-clinical studies is crucial for making informed decisions about lead candidate selection and progression through the development pipeline.

Early-Stage Quantitative Assay Development for Drug Candidates

The use of stable isotope-labeled compounds is a cornerstone of modern quantitative bioanalysis, particularly in the early stages of drug development. symeres.com this compound, a stable isotope-labeled analog of azithromycin, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods. medchemexpress.comnucleosyn.com The incorporation of heavy isotopes like carbon-13 (¹³C) and deuterium (d) results in a compound that is chemically identical to the parent drug, azithromycin, but has a higher mass. symeres.com This mass difference allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the unlabeled analyte during sample extraction, chromatography, and ionization, thus correcting for variations in the analytical process. researchgate.net

In the development of quantitative assays, using a stable isotope-labeled internal standard like this compound significantly enhances the accuracy, precision, and robustness of the method. researchgate.net A key application is in therapeutic drug monitoring (TDM) and pharmacokinetic studies. For instance, a two-dimensional isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method was developed for the simultaneous quantification of seven repurposed drug candidates, including azithromycin, in human serum. nih.gov In this assay, stable isotope-labeled analogues, such as this compound, were used as internal standards for all analytes. The method demonstrated high robustness and reliability, which is critical for assessing potential drug candidates efficiently. nih.gov

The validation of this multi-component assay yielded excellent results for precision and accuracy, as summarized in the table below.

Table 1: Validation Results for a Quantitative LC-MS/MS Assay Using Stable Isotope-Labeled Internal Standards

| Analyte | Quality Control Level | Inaccuracy (%) | Imprecision (%) |

|---|---|---|---|

| Azithromycin & Others | All Levels | ≤ 9.59 | ≤ 11.1 |

Data sourced from a study on the simultaneous quantification of seven repurposed drugs. nih.gov

This level of precision is crucial in early-stage development, where accurate concentration measurements are necessary to establish the pharmacokinetic profiles of new drug candidates. symeres.com

Research into Drug Susceptibility Testing Mechanisms using Stable Isotope Labeling

A novel and significant application of stable isotope labeling is in the rapid determination of antibiotic resistance. nih.govresearchgate.net This approach is being explored to combat the global rise of drug-resistant pathogens like Neisseria gonorrhoeae. nih.govnih.gov Research has demonstrated the use of stable isotope labeling in conjunction with Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) to quickly differentiate between drug-susceptible and drug-resistant bacterial strains. nih.govresearchgate.net

One study focused on developing a rapid susceptibility test for N. gonorrhoeae against ciprofloxacin (B1669076) and azithromycin. nih.govnih.gov The methodology involves culturing bacterial isolates in three different media:

A standard medium with normal L-lysine.

A medium supplemented with a "heavy" stable isotope-labeled lysine (B10760008) (¹³C₆-¹⁵N₂-lysine).

A medium containing heavy lysine plus the antibiotic being tested (e.g., azithromycin). nih.govresearchgate.net

After incubation, the protein profiles of the bacteria are analyzed using MALDI-TOF MS. nih.gov

Resistant bacteria will continue to grow and synthesize proteins in the presence of the antibiotic, incorporating the heavy lysine. This results in a mass shift in their protein spectra, making them similar to the spectra from the heavy lysine-only medium. nih.gov

Susceptible bacteria will have their metabolic and protein synthesis activities inhibited by the antibiotic. Consequently, they will not incorporate the heavy lysine, and their protein spectra will be identical to those of bacteria grown in the normal lysine medium. nih.gov

The results from this stable isotope labeling assay were found to be comparable to traditional phenotypic susceptibility testing methods. nih.govresearchgate.net

Table 2: Principle of Stable Isotope Labeling for Azithromycin Susceptibility Testing

| Condition | Bacterial Growth & Protein Synthesis | Incorporation of Heavy Isotope | MALDI-TOF MS Spectral Outcome | Interpretation |

|---|---|---|---|---|

| Heavy Lysine + Azithromycin | Uninhibited | Yes | Mass shift observed | Resistant |

| Heavy Lysine + Azithromycin | Inhibited | No / Very Low | No mass shift (similar to normal lysine control) | Susceptible |

Based on the methodology described for N. gonorrhoeae susceptibility testing. nih.govnih.gov

This technique represents a promising tool for rapid and reliable resistance detection, which is crucial for the judicious use of antimicrobials like azithromycin. nih.gov Other related methods, such as those using deuterium oxide (D₂O) labeling with Raman spectroscopy, also leverage stable isotopes to monitor the metabolic activity of bacteria in the presence of antibiotics to determine susceptibility. acs.org

Comparative Bioanalytical Studies Utilizing Labeled and Unlabeled Analogs

Comparative bioanalytical studies are essential for determining the pharmacokinetic properties and bioequivalence of drug formulations, and these studies fundamentally rely on the combined use of labeled and unlabeled analogs. ijsr.netnih.gov this compound is used as the internal standard to precisely and accurately quantify the concentration of the unlabeled therapeutic agent, azithromycin, in biological matrices like plasma, serum, and tissue. ijsr.netresearchgate.net

A bioequivalence study of two azithromycin tablet formulations in healthy adult subjects under fasting and fed conditions illustrates this application perfectly. ijsr.net The concentration of azithromycin in plasma samples was measured using a validated LC-MS/MS method. In this method, this compound served as the internal standard to ensure the reliability of the quantification. ijsr.net The chromatographic conditions were optimized to separate the analyte (unlabeled azithromycin) from its labeled internal standard. ijsr.net

Table 3: Chromatographic Elution Times for Labeled and Unlabeled Azithromycin

| Compound | Elution Time (minutes) |

|---|---|

| This compound (Internal Standard) | ~2.55 |

| Azithromycin (Analyte) | ~2.56 |

Data from a bioequivalence study using an LC-MS/MS method. ijsr.net

The near-identical elution times reflect the similar chemical nature of the labeled and unlabeled compounds, while their different mass-to-charge ratios allow for distinct detection by the mass spectrometer, fulfilling the requirements for an ideal internal standard. researchgate.net

Furthermore, research into the tissue distribution of azithromycin also depends on this comparative approach. A study investigating the localization of topical azithromycin in rabbit meibomian glands used LC-MS-based bioanalysis to measure the concentration of the unlabeled drug in various ocular tissues. nih.gov Although the study focused on the concentration of unlabeled azithromycin, the accuracy of these measurements would have relied on a stable isotope-labeled internal standard like this compound during the LC-MS/MS analysis. The study found that azithromycin concentration was 1000-fold lower in the meibomian glands compared to the conjunctival epithelium, a finding that provides new insights into the drug's mechanism of action. nih.gov Such precise quantitative comparisons between different tissues are only possible through the use of a reliable internal standard. researchgate.netresearchgate.net

Future Perspectives and Emerging Trends in Research with Azithromycin 13c D3

Integration with High-Resolution Mass Spectrometry and Advanced Data Processing for Comprehensive Metabolomics

The integration of Azithromycin-13C-d3 with high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and QTof systems, represents a significant advance for quantitative and comprehensive metabolomics. news-medical.netplos.org HRMS instruments provide high mass accuracy and resolution, enabling the confident identification of metabolites and the separation of their signals from complex biological matrices. news-medical.netcabidigitallibrary.org In this context, this compound serves as an ideal internal standard for the precise quantification of its unlabeled counterpart, Azithromycin (B1666446). caymanchem.comresearchgate.net The known mass shift of the labeled standard allows for its unambiguous detection alongside the target analyte, correcting for variations in sample preparation and instrument response. mdpi.com

Advanced data processing software is crucial for handling the large and complex datasets generated by HRMS-based metabolomics. news-medical.netmdpi.com Tools like MS-DIAL and X¹³CMS are capable of peak detection, alignment, and annotation of metabolites with stable isotope labels, facilitating the characterization of drug metabolites. nih.govmedrxiv.org This combination of a stable isotope-labeled standard, HRMS, and sophisticated data analysis allows for the comprehensive profiling of the metabolome in response to azithromycin exposure. mdpi.com It enables researchers to not only quantify the parent drug but also to identify and measure its metabolites with high confidence, providing a clearer picture of its metabolic fate.

Detailed research findings have established optimized parameters for the analysis of macrolides using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). cabidigitallibrary.orgmdpi.comnih.gov These methods typically employ reverse-phase chromatography and electrospray ionization in positive mode to achieve sensitive and specific detection. nih.gov

Table 1: Exemplary Parameters for Macrolide Analysis using High-Resolution Mass Spectrometry

| Parameter | Setting | Source |

|---|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UPLC) | nih.gov |

| Column | C18 Reverse-Phase (e.g., Phenomenex Luna Omega, Waters Acquity BEH) | cabidigitallibrary.orgnih.gov |

| Mobile Phase | Gradient elution with Acetonitrile (B52724)/Methanol and 0.1% Formic Acid in water | cabidigitallibrary.orgmdpi.com |

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.gov |

| Mass Spectrometer | Quadrupole-Orbitrap or similar HRMS | cabidigitallibrary.orgnih.gov |

| Scan Mode | Full Scan and Data-Dependent MS/MS (ddMS²) | cabidigitallibrary.orgmdpi.com |

| Mass Resolution | 17,500 to 70,000 | mdpi.comnih.gov |

| Mass Accuracy | < 1.0 x 10⁻⁶ deviation | cabidigitallibrary.org |

This table is interactive and represents a summary of typical parameters found in the literature.

Potential for Non-Targeted Isotope Labeling Analyses in Systems Biology Research

While primarily used for quantification, the stable isotope labels on this compound present an untapped potential for its use as a tracer in non-targeted analyses within systems biology. medchemexpress.commedrxiv.org This approach, known as stable isotope-resolved metabolomics (SIRM), uses isotopically labeled compounds to trace the flow of atoms through metabolic networks. nih.gov By administering a labeled compound, researchers can use HRMS to detect all downstream metabolites that incorporate the label, effectively mapping its biochemical transformations within a cell or organism. nih.gov

Currently, this methodology has been successfully applied using tracers like ¹³C-labeled inulin (B196767) to uncover the dynamic biochemical landscape of gut microbiome-host organ communications. nih.gov A similar strategy could be adapted for this compound. Such a study could reveal previously unknown metabolites of azithromycin, identify off-target interactions, and elucidate its impact on endogenous metabolic pathways in host cells or pathogens. This would move beyond simple quantification to provide a systems-level view of the drug's activity and influence. Non-targeted data analysis platforms are essential for this type of research, as they can screen for all ions exhibiting the characteristic mass shift of the isotopic label, thereby flagging potential metabolites for further structural investigation. nih.govmedrxiv.org

Development of Novel Isotopic Labeling Strategies for Macrolides and Related Compound Classes

The existence of this compound and other labeled macrolides demonstrates current capabilities in isotopic labeling. mdpi.com However, future research is focused on developing more sophisticated and versatile labeling strategies for this compound class. x-chemrx.com Novel approaches aim to move beyond producing simple internal standards towards creating a toolbox of specifically labeled macrolides to probe distinct biological questions.

One emerging strategy involves stable isotope labeling during biosynthesis by feeding microorganisms labeled precursors, such as [1-¹³C]acetate or [¹- ¹³C]propionate. nih.gov This can help elucidate the biosynthetic origins of complex natural products like macrolides. Another approach involves direct isotope exchange on the synthesized molecule, which can introduce labels at specific positions without requiring complete re-synthesis. x-chemrx.com Furthermore, strategic labeling with isotopes like D₂O can be used to understand the fragmentation mechanisms of macrolides within a mass spectrometer, aiding in the structural elucidation of new analogs and metabolites. acs.org These advanced strategies will enable the creation of custom-designed labeled macrolides for in-depth studies of metabolism, protein binding, and mechanisms of resistance.

Table 2: Isotopic Labeling Strategies and Their Applications

| Labeling Strategy | Description | Research Application | Source |

|---|---|---|---|

| Internal Standard Synthesis | Chemical synthesis to incorporate stable isotopes (e.g., ¹³C, ²H) into the final molecule. | Accurate quantification in MS-based assays. | caymanchem.commedchemexpress.com |

| Biosynthetic Labeling | Supplying isotopically labeled precursors (e.g., labeled acetate) to the producing organism. | Elucidating biosynthetic pathways and connecting metabolites to gene clusters. | nih.gov |

| Mechanistic Labeling | Using labeled reagents (e.g., D₂O, H₂¹⁸O) to study reaction mechanisms. | Investigating fragmentation patterns in mass spectrometry for structural elucidation. | acs.org |

| Direct Isotope Exchange | Catalytic exchange of hydrogen for deuterium (B1214612) on the final compound. | Efficiently creating deuterated analogs to study pharmacokinetic properties. | x-chemrx.com |

This table is interactive and summarizes various labeling strategies and their utility in research.

Expanding Research Applications in Advanced in vitro and ex vivo Models

The reliability provided by this compound as an internal standard is critical for its expanding use in advanced in vitro and ex vivo research models. These models, including 3D cell cultures, spheroids, organoids, and primary cell cultures, more accurately mimic the complex microenvironment of native tissues compared to traditional 2D cell cultures. plos.orgresearchgate.net They are increasingly used to study drug efficacy, metabolism, and toxicity in a more biologically relevant context. plos.org

In these complex systems, precise quantification of drug concentration is essential for generating meaningful and reproducible data. For example, when studying the effect of azithromycin on bacterial biofilms within a 3D co-culture model, this compound allows researchers to accurately measure drug penetration and accumulation over time. nih.govresearchgate.net Similarly, in ex vivo human skin models used to assess topical delivery, it enables precise determination of drug deposition in different skin layers. nih.gov The use of this compound in conjunction with LC-MS ensures that pharmacokinetic and pharmacodynamic (PK/PD) data from these sophisticated models are robust, supporting the development of more effective therapeutic strategies and providing a bridge between preclinical research and clinical application. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Azithromycin |

| This compound |

| Azithromycin-d3 (B562961) |

| Clarithromycin-N-methyl-13C, D3 |

| Erythromycin-13C, D3 |

| [1-¹³C]acetate |

| [1-¹³C]propionate |

| Inulin |

Q & A

Q. Q. How should researchers document isotopic enrichment data for Azithromycin-<sup>13</sup>C-d3 in peer-reviewed publications?

Q. Q. What validation protocols ensure the accuracy of Azithromycin-<sup>13</sup>C-d3 quantification in complex biological matrices?

- Methodological Answer : Perform matrix effect studies (e.g., post-column infusion experiments) and standard addition assays to correct for ion suppression/enhancement in LC-MS/MS. Validate methods per FDA bioanalytical guidelines, including inter-day precision (<15% CV) and accuracy (85–115% recovery) .

Ethical & Methodological Pitfalls

Q. Q. How can researchers mitigate bias when interpreting Azithromycin-<sup>13</sup>C-d3 toxicology data from industry-sponsored studies?

Q. Q. What are common methodological flaws in Azithromycin-<sup>13</sup>C-d3 tracer studies, and how can they be avoided?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.